2-Nitrophenyl-beta-D-galactopyranoside
Overview
Description
2-Nitrophenyl-beta-D-galactopyranoside is a colorimetric substrate used primarily to detect the activity of the enzyme beta-galactosidase. This compound is structurally similar to lactose, with the glucose moiety replaced by a 2-nitrophenyl group. It is widely used in biochemical assays to measure enzyme activity due to its ability to produce a yellow chromogenic product upon hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrophenyl-beta-D-galactopyranoside can be synthesized through the glycosylation of 2-nitrophenol with a protected galactose derivative. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the formation of the glycosidic bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to achieve the desired purity levels. The compound is then dried and packaged under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 2-nitrophenol and galactose .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at a pH optimal for beta-galactosidase activity, usually around pH 7.0 to 8.0. The reaction can be monitored by measuring the absorbance of the yellow 2-nitrophenol product at 405 nm .
Major Products
The major products of the hydrolysis reaction are 2-nitrophenol and galactose. 2-Nitrophenol is a yellow chromogenic compound that can be easily detected and quantified using spectrophotometric methods .
Scientific Research Applications
2-Nitrophenyl-beta-D-galactopyranoside is extensively used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme catalyzes the cleavage of the glycosidic bond between the galactose and 2-nitrophenyl moieties. This reaction releases 2-nitrophenol, which is a yellow chromogenic compound that can be detected spectrophotometrically . The hydrolysis reaction does not require the presence of a permease enzyme, allowing for rapid and efficient detection of beta-galactosidase activity .
Comparison with Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside is unique in its ability to produce a yellow chromogenic product upon hydrolysis, making it highly suitable for colorimetric assays. Similar compounds include:
4-Nitrophenyl-beta-D-galactoside: This compound also serves as a substrate for beta-galactosidase but produces a different chromogenic product.
o-Nitrophenyl-beta-D-galactopyranoside: Another substrate for beta-galactosidase, similar in structure and function to this compound.
4-Methylumbelliferyl-beta-D-galactopyranoside: This compound is used in fluorometric assays to detect beta-galactosidase activity, producing a fluorescent product upon hydrolysis.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-YBXAARCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861907 | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
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Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369-07-3, 28347-45-7, 30677-14-6 | |
Record name | o-Nitrophenyl β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Nitrophenyl beta-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrophenylgalactosides | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |
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Record name | 2-Nitrophenyl beta-D-galactoside | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenyl-beta-D-galactopyranoside | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |
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Record name | 2-nitrophenyl β-D-galactoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |
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